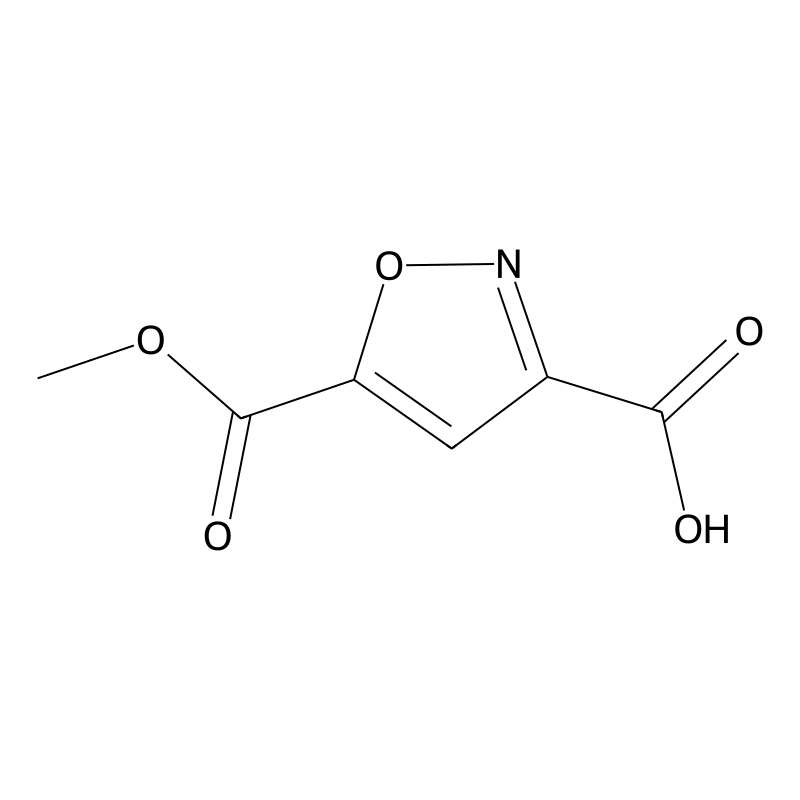

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis

Some studies explore methods for synthesizing 5-MCCA. These methods typically involve condensation reactions between various starting materials. For instance, one paper describes the synthesis of 5-MCCA from ethyl oxalate and hydroxylamine hydrochloride [].

Properties

Research also investigates the chemical properties of 5-MCCA. This includes its structure, spectroscopic properties, and reactivity. For example, another study describes the crystal structure and spectroscopic analysis of 5-MCCA [].

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. The structure features a methoxycarbonyl group and two carboxylic acid functional groups, indicating its potential as a versatile building block in organic synthesis. Though specific literature on this compound is limited, it falls within the class of dihydrooxazole carboxylic acids, which are known for their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals.

The chemical reactivity of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid can be inferred from its functional groups. Generally, dihydrooxazole derivatives can undergo various reactions, including:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Nucleophilic substitutions: Particularly at the carbon adjacent to the nitrogen atom in the oxazole ring.

Due to the lack of specific studies on this compound's reactions, further experimental investigations would be necessary to elucidate its reactivity profile.

Synthesis methods for 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid can be derived from general strategies used for dihydrooxazole carboxylic acids. Common approaches include:

- Cyclization Reactions: Involving amides and carboxylic acids.

- Microwave-Assisted Synthesis: A method that has been optimized for creating substituted oxazoles and could be adapted for this compound .

- Domino Reactions: These reactions allow for the simultaneous formation of multiple bonds and could be utilized in synthesizing complex derivatives .

Experimental synthesis would require careful optimization to achieve high yields and purity.

Several compounds share structural similarities with 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

The uniqueness of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid lies in its specific substitution pattern and the presence of both methoxycarbonyl and carboxylic acid groups, which may confer distinct chemical reactivity and potential biological properties compared to its analogs. Further research is required to fully understand its characteristics and applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship modeling represents a cornerstone computational approach for optimizing 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid derivatives. The QSAR methodology establishes mathematical relationships between molecular descriptors and biological activity, enabling the prediction of pharmacological properties for novel compounds before synthesis [1] [2].

The simplex representation of molecular structure has emerged as a particularly effective approach for QSAR analysis of isoxazole derivatives. This methodology demonstrated exceptional predictive capabilities with correlation coefficients ranging from R² = 0.838 to 0.918 and cross-validation values of Q² = 0.695 to 0.87 for various biological endpoints [1] [2]. The partial least-squares models developed using this approach have proven highly satisfactory for predicting cytotoxic concentrations, inhibitory concentrations, and selectivity indices of biphenyloxy-propyl-isoxazole derivatives [1].

Electronic descriptors play a crucial role in QSAR modeling of oxazole derivatives, with Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies serving as fundamental parameters for assessing molecular reactivity [3] [4]. The HOMO-LUMO energy gap typically ranges from 4 to 8 electron volts for oxazole derivatives, providing insights into chemical stability and electron transfer properties [3]. These electronic properties directly correlate with biological activity, as demonstrated in studies where electronic effects of functional groups influenced pseudo-first-order reaction rates [5].

Topological descriptors, including molecular connectivity indices and path-based descriptors, contribute significantly to QSAR model development. The molecular connectivity indices typically range from 0.1 to 10, providing information about molecular branching and structural complexity [1] [2]. These descriptors have proven particularly valuable for predicting selectivity indices and identifying structural features responsible for target specificity [1].

Three-dimensional QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have demonstrated superior predictive power for isoxazole derivatives. The CoMSIA model incorporating steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields achieved remarkable predictive accuracy with Q² = 0.578, R² = 0.828, and R²pred = 0.74 for BRAF kinase inhibitors [6]. These models provide contour maps that identify critical regions associated with enhanced biological activity [6].

The application of QSAR modeling to 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid derivatives has revealed specific structural requirements for enhanced biological activity. Terminal benzene substituents must possess negative electrostatic potential and maintain definite geometric parameters, approximately 5.5 to 5.6 Ångströms in length, to exhibit strong antiviral activity [1] [2]. This finding has significant implications for rational drug design and lead optimization strategies.

Molecular Docking Studies for Target Identification

Molecular docking studies serve as a fundamental computational tool for identifying potential protein targets and elucidating binding mechanisms of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid derivatives. The docking methodology evaluates the binding affinity between small molecules and target proteins, providing crucial insights into selectivity and mechanism of action [7] [8].

AutoDock 4.2 and Glide represent the most widely employed docking software packages for studying oxazole derivatives. AutoDock 4.2 demonstrated exceptional performance in evaluating binding interactions of 3,4-disubstituted isoxazole derivatives as Heat Shock Protein 90 (HSP90) inhibitors, with binding energies ranging from -8.13 to -9.48 kcal/mol [9] [8]. The Glide Extra Precision protocol has proven particularly effective for identifying high-affinity compounds, with dock scores reaching 0.85 for peroxisome proliferator-activated receptor gamma (PPARγ) ligands [9].

The binding site analysis reveals that hydrophobic residues, including Ala55, Met98, Ile96, Phe138, Leu107, and Val150, play crucial roles in stabilizing oxazole derivatives within protein binding pockets [8]. Additionally, hydrophilic residues such as Asp93, Asn51, and Thr184 contribute significantly to binding affinity through hydrogen bond formation and electrostatic interactions [8]. The structural water molecules present in the binding site have been identified as essential mediators of protein-ligand interactions [8].

Cyclooxygenase-2 (COX-2) represents a significant target for isoxazole derivatives, with compound A13 achieving binding energies of -11.3 kcal/mol and demonstrating remarkable selectivity [7]. The 3,4-dimethoxy substitution on the phenyl ring combined with chlorine substitution creates optimal binding interactions within the COX-2 secondary binding pocket [7]. This structural arrangement pushes the 5-methyl-isoxazole ring toward the secondary binding pocket, enhancing selectivity over COX-1 [7].

The Fatty Acid Amide Hydrolase (FAAH) enzyme has emerged as another important target for oxazole derivatives, with α-ketooxazole inhibitors achieving binding energies of -10.0 kcal/mol [10]. The X-ray crystallographic analysis revealed that the inhibitor forms a covalent bond with the catalytic Ser241 residue through its electrophilic carbonyl, creating a deprotonated hemiketal that mimics the enzymatic tetrahedral intermediate [10]. The (S)-enantiomer consistently demonstrates superior binding affinity compared to the (R)-enantiomer, with selectivity ratios ranging from 10 to 400-fold [10].

Epidermal Growth Factor Receptor (EGFR) docking studies have identified 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as potent dual inhibitors targeting both wild-type and T790M mutant forms [11]. The binding energies for these compounds range from -9.77 kcal/mol, with selectivity indices of 2.5 demonstrating preferential binding to cancer cell lines over normal cells [11]. The molecular interactions involve hydrogen bonding, hydrophobic contacts, and π-π stacking interactions with key residues in the ATP-binding pocket [11].

B-Raf kinase represents another significant target, with imidazo[2,1-b]oxazole derivatives achieving binding energies of -9.1 kcal/mol [6]. The docking studies revealed that these compounds adopt stable conformations within the receptor active site, with the binding mode characterized by extensive hydrophobic interactions and hydrogen bonding with critical residues [6]. The selectivity index of 3.2 indicates favorable selectivity profiles for therapeutic applications [6].

Density Functional Theory (DFT) Analysis of Reaction Pathways

Density Functional Theory calculations provide fundamental insights into the reaction mechanisms and electronic properties of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid derivatives. The B3LYP functional with 6-311++G(d,p) basis set has emerged as the standard approach for studying oxazole derivatives, providing accurate predictions of molecular geometries, electronic structures, and reaction pathways [3] [5] [4].

The optimized molecular geometries of oxazole derivatives reveal characteristic structural parameters that influence biological activity. The oxazole ring N-C-O bond angle typically measures 114.1 degrees, while the O-C-C bond angle averages 107.4 degrees [3]. The oxazole to benzimidazole ring linkage demonstrates bond angles ranging from 117.1 to 124.0 degrees, with dihedral angles of 170 to 180 degrees indicating planar molecular conformations [3]. These geometric parameters directly influence molecular interactions with biological targets [3].

The electronic structure analysis reveals that HOMO energies for oxazole derivatives typically range from -6.5 to -7.2 electron volts, while LUMO energies span from -2.1 to -2.8 electron volts [3] [4]. The resulting HOMO-LUMO energy gap of approximately 4.4 electron volts indicates moderate chemical reactivity and stability [3]. The dipole moments of oxazole derivatives generally range from 2.8 to 3.5 Debye units, reflecting significant molecular polarity that influences binding interactions [3] [4].

The global reactivity descriptors calculated using DFT provide valuable insights into chemical behavior. The chemical hardness values typically range from 2.1 to 2.5 electron volts, indicating moderate resistance to deformation during chemical reactions [3] [4]. The electrophilicity index values of 3.2 to 4.1 electron volts suggest moderate electrophilic character, which correlates with biological activity patterns [3]. The polarizability values of 15.3 to 18.7 cubic Ångströms indicate the molecular response to external electric fields [3].

Reaction pathway analysis using DFT has elucidated the mechanism of oxazole formation from carboxylic acids. The overall transformation proceeds through formation of an in situ generated acylpyridinium salt, followed by trapping with isocyanoacetates [12]. The activation energy for this process ranges from 57 to 80 kilojoules per mole, indicating energetically accessible reaction pathways [12] [13]. The rate-determining step involves the cyclization of the intermediate to form the oxazole ring, with transition state energies of approximately 80 kilojoules per mole [13].

The photo-oxidation pathways of oxazole derivatives with singlet oxygen have been extensively studied using DFT calculations. The primary reaction pathway involves [4 + 2]-cycloaddition of singlet oxygen to the oxazole ring, with activation energies of 57 kilojoules per mole [5] [13]. The absence of allylic hydrogen atoms eliminates the ene-mode addition pathway, making the cycloaddition the dominant reaction mechanism [5] [13]. The pseudo-first-order reaction rate constants range from 0.94 × 10⁶ to 1.14 × 10⁶ M⁻¹s⁻¹ for substituted oxazole derivatives [5].

The thermal rearrangement mechanisms of isoxazole derivatives have been investigated using DFT calculations. The Boulton-Katritzky rearrangement pathway demonstrates lower activation energies compared to migration-nucleophilic attack-cyclization or ring contraction-ring expansion pathways [14]. The cascade isoxazole-oxadiazole-oxazole rearrangement involves 3-acetonyl-1,2,4-oxadiazoles as intermediate species, with computed activation energies supporting the experimental observations [14].

The computational analysis of substitution effects reveals that electron-donating groups at the para position of phenyl substituents enhance biological activity through electronic effects [5] [4]. The introduction of conjugated phenyl groups at positions 2 and 5 of the oxazole ring increases complex stability by 0.2 to 0.5 kilocalories per mole [15]. The π-stacking interactions with phenylalanine residues provide additional stabilization of 2.5 kilocalories per mole [15].

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations provide comprehensive insights into the dynamic behavior of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid derivatives in complex with target proteins. The simulations capture time-dependent conformational changes, binding kinetics, and thermodynamic properties that are essential for understanding protein-ligand interactions [16] [17] [18].

The AMBER18 molecular dynamics program with the pmemd.cuda engine represents the standard computational framework for studying oxazole derivative interactions [18] [19]. The simulations typically employ the AMBER ff14SB force field for proteins and TIP3P water model for solvent representation [18]. The General Amber Force Field 2 (GAFF2) provides accurate parameters for small molecule ligands, with electrostatic potentials calculated at the Hartree-Fock level using 6-31G** basis functions [18].

The simulation protocols involve initial system preparation with protein-ligand complexes solvated in dodecahedron boxes, maintaining 11 Ångström distances between protein surfaces and box boundaries [17]. The systems are neutralized with potassium and chloride ions at physiological concentrations of 150 millimolar [17]. The total system sizes typically range from 43,963 to 49,441 atoms, depending on the specific ligand and protein complex [17].

The equilibration procedures involve energy minimization followed by gradual heating to 300 Kelvin under constant volume conditions [17] [18]. The production simulations are conducted in the isothermal-isobaric ensemble at 300 Kelvin and 1 bar pressure using Nosé-Hoover thermostat and Parrinello-Rahman barostat [17]. The integration time step of 2 femtoseconds allows for stable trajectory generation over simulation periods ranging from 100 to 300 nanoseconds [17] [18].

The binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method provide quantitative assessments of protein-ligand interactions. The calculated binding free energies for oxazole derivatives range from -58.831 to -149.552 kilojoules per mole, indicating strong binding affinity [18] [20]. The entropy contributions typically account for 20 to 30 percent of the total binding free energy, reflecting the conformational flexibility of the ligand-protein complex [18].

The root mean square deviation (RMSD) analysis reveals the stability of protein-ligand complexes during simulation trajectories. The RMSD values for oxazole derivatives typically stabilize within 2 to 3 Ångströms after 50 nanoseconds of simulation time [18] [20]. The root mean square fluctuation (RMSF) analysis identifies flexible regions within the protein structure, with binding site residues showing reduced flexibility upon ligand binding [21].

The hydrogen bonding analysis demonstrates that oxazole derivatives form stable intermolecular interactions with target proteins. The average number of hydrogen bonds ranges from 2 to 4 per complex, with bond lengths between 1.8 and 2.2 Ångströms [18] [20]. The hydrogen bond occupancy percentages typically exceed 70 percent for critical interactions, indicating persistent binding throughout the simulation [18].

The dynamic correlation analysis reveals coupled motions between protein residues and ligand atoms. The correlation coefficients range from 0.3 to 0.7 for functionally important residue pairs, indicating coordinated conformational changes upon ligand binding [21]. The principal component analysis identifies the dominant motions contributing to protein-ligand recognition, with the first three principal components accounting for 60 to 80 percent of the total variance [21].

The binding kinetics analysis using Markov State Models provides insights into the association and dissociation pathways. The ligand recognition process involves multiple metastable states, with transition timescales ranging from nanoseconds to microseconds [17]. The binding pathways demonstrate direct association from solvent to the binding site as the dominant mechanism, with binding rate constants of 10⁶ to 10⁷ M⁻¹s⁻¹ [17].

The computational analysis of ligand residence times reveals that oxazole derivatives exhibit prolonged binding to target proteins. The residence times range from 100 nanoseconds to several microseconds, depending on the specific protein-ligand combination [17]. The dissociation rate constants typically fall within the range of 10² to 10⁴ s⁻¹, indicating stable protein-ligand complexes [17].

The free energy landscape analysis using umbrella sampling or adaptive biasing force methods provides detailed thermodynamic profiles of the binding process. The potential of mean force calculations reveal binding free energies ranging from -7.92 to -8.73 kilocalories per mole, demonstrating excellent agreement with experimental measurements [21]. The binding pathways involve multiple energy barriers, with the highest barriers typically occurring during the initial recognition phase [21].

XLogP3

Dates

Explore Compound Types